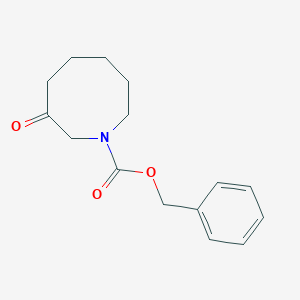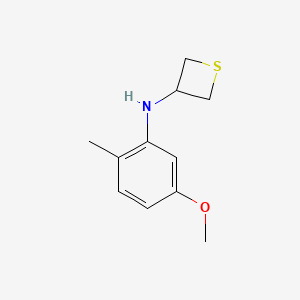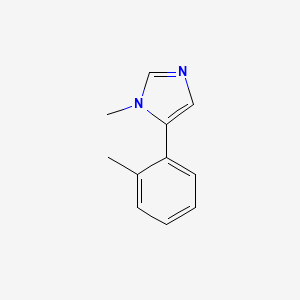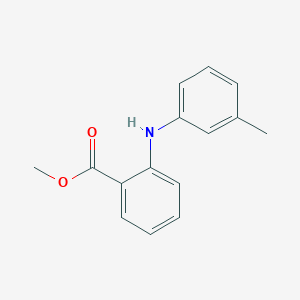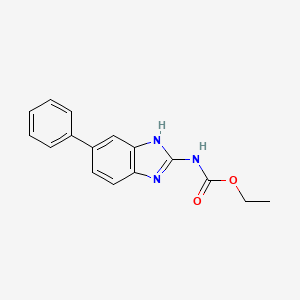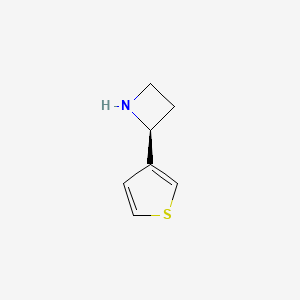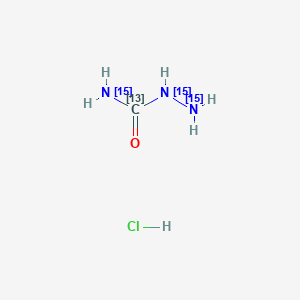
Semicarbazide hydrochloride-13C,15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Semicarbazide hydrochloride-13C,15N3 is an isotopically labeled compound used primarily in scientific research. It is a derivative of semicarbazide hydrochloride, where the carbon and nitrogen atoms are replaced with their isotopes, 13C and 15N, respectively. This labeling allows for more precise tracking and analysis in various experimental settings, particularly in studies involving metabolic pathways and drug interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of semicarbazide hydrochloride-13C,15N3 involves a multi-step synthesis process. One common method includes the reaction of urea labeled with 15N with sodium hypochlorite and sodium hydroxide. The resulting solution is then mixed with urea labeled with 13C and 15N, followed by concentration, dehydration, and pH adjustment. The final product is obtained through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with stringent quality control measures to maintain the isotopic labeling’s integrity .
Analyse Chemischer Reaktionen
Types of Reactions
Semicarbazide hydrochloride-13C,15N3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, particularly with carbonyl compounds to form semicarbazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions with aldehydes and ketones typically occur under mild acidic or neutral conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Hydrazine derivatives.
Substitution: Semicarbazones, which are often used for further chemical analysis.
Wissenschaftliche Forschungsanwendungen
Semicarbazide hydrochloride-13C,15N3 has a wide range of applications in scientific research:
Biology: Employed in metabolic studies to trace the pathways and interactions of nitrogen-containing compounds.
Medicine: Utilized in drug development and pharmacokinetics to study the metabolism and excretion of drugs.
Wirkmechanismus
The mechanism of action of semicarbazide hydrochloride-13C,15N3 involves its interaction with various molecular targets. It can bind to cytosine residues in RNA and DNA, affecting their function. This binding can lead to the inhibition of specific enzymes and metabolic pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Semicarbazide: The parent compound, used in similar applications but without isotopic labeling.
Thiosemicarbazide: A sulfur-containing analog with different reactivity and applications.
Carbohydrazide: Another derivative with distinct chemical properties and uses.
Uniqueness
Semicarbazide hydrochloride-13C,15N3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various experimental settings. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data .
Eigenschaften
Molekularformel |
CH6ClN3O |
|---|---|
Molekulargewicht |
115.50 g/mol |
IUPAC-Name |
(15N)azanyl(13C)urea;hydrochloride |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,2+1,3+1,4+1; |
InChI-Schlüssel |
XHQYBDSXTDXSHY-UJNKEPEOSA-N |
Isomerische SMILES |
[13C](=O)([15NH2])[15NH][15NH2].Cl |
Kanonische SMILES |
C(=O)(N)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


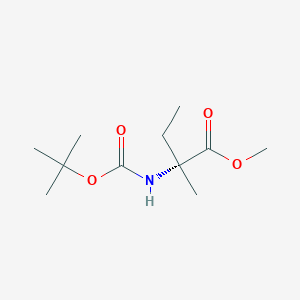
![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)

![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
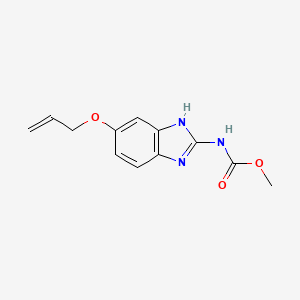
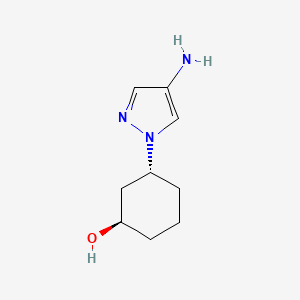
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
